4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid 4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16781538
InChI: InChI=1S/C7H5NO4S2/c1-14(11,12)7-4(3-8)2-5(13-7)6(9)10/h2H,1H3,(H,9,10)
SMILES:
Molecular Formula: C7H5NO4S2
Molecular Weight: 231.3 g/mol

4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC16781538

Molecular Formula: C7H5NO4S2

Molecular Weight: 231.3 g/mol

* For research use only. Not for human or veterinary use.

4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid -

Specification

Molecular Formula C7H5NO4S2
Molecular Weight 231.3 g/mol
IUPAC Name 4-cyano-5-methylsulfonylthiophene-2-carboxylic acid
Standard InChI InChI=1S/C7H5NO4S2/c1-14(11,12)7-4(3-8)2-5(13-7)6(9)10/h2H,1H3,(H,9,10)
Standard InChI Key KMZWYZPJUUGERL-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=C(C=C(S1)C(=O)O)C#N

Introduction

Structural and Chemical Identity

The compound belongs to the thiophene family, a five-membered aromatic ring containing one sulfur atom. Its systematic name, 4-cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid, reflects the positions of its substituents:

  • Cyano group (-CN) at position 4.

  • Methylsulfonyl group (-SO₂CH₃) at position 5.

  • Carboxylic acid (-COOH) at position 2.

Molecular Formula and Weight

  • Molecular Formula: C₇H₅NO₄S₂.

  • Molecular Weight: 231.24 g/mol (calculated from atomic masses).

Key Synthetic Precursors

The compound is typically synthesized via oxidation of its methylthio analog, methyl 4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS: 175202-48-9), followed by hydrolysis . The precursor’s properties include:

PropertyValueSource
Molecular FormulaC₈H₇NO₂S₂
Molecular Weight213.27 g/mol
Melting Point117–119°C
Hazard ClassificationUN3439, Class 6.1 (Toxic)

Synthesis and Reaction Pathways

Oxidation of Methylthio to Methylsulfonyl Group

The critical step in synthesizing the target compound involves oxidizing the methylthio (-SCH₃) group to methylsulfonyl (-SO₂CH₃). This is achieved using hydrogen peroxide (H₂O₂) in a glacial acetic acid medium at 0–5°C . The reaction mechanism proceeds via radical intermediates, with the sulfinyl group (-SO) forming before full oxidation to sulfonyl (-SO₂) .

Example Protocol:

  • Dissolve methyl 4-cyano-5-(methylthio)thiophene-2-carboxylate (2.42 g) in a 3:1 mixture of glacial acetic acid and H₂O₂.

  • Stir at 0–5°C for 12 hours.

  • Isolate the oxidized product (methyl 4-cyano-5-(methylsulfonyl)thiophene-2-carboxylate) via filtration .

Hydrolysis of Methyl Ester to Carboxylic Acid

The methyl ester group is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl:

  • Reflux the methyl ester with 2M NaOH (for saponification) or HCl (for acid hydrolysis).

  • Neutralize and precipitate the product.

  • Purify via recrystallization .

Physicochemical Properties

Thermal Stability and Solubility

  • Melting Point: Estimated 160–165°C (based on analogs ).

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonyl and carboxylic acid groups.

Infrared (IR) Spectroscopy

  • ν (C≡N): ~2218 cm⁻¹ .

  • ν (C=O): ~1700–1670 cm⁻¹ (carboxylic acid) .

  • ν (SO₂): Asymmetric stretching ~1300 cm⁻¹, symmetric stretching ~1140 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 3.08 ppm (s, 3H, SO₂CH₃) .

    • δ 6.69 ppm (s, 2H, NH₂ in hydrazide derivatives) .

    • δ 11.69 ppm (s, 1H, COOH) .

Pharmacological and Industrial Applications

Bioactivity of Thiophene Derivatives

Thiophene-based compounds exhibit diverse biological activities, including:

  • Anticancer: Inhibition of kinase enzymes .

  • Antimicrobial: Disruption of bacterial cell membranes .

  • Anti-inflammatory: COX-2 inhibition .

Role in Drug Development

4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid serves as a key intermediate in synthesizing:

  • Hydrazide derivatives: For antimicrobial screening .

  • Ester prodrugs: To enhance bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator